Neodymium nicotinate
Description
Neodymium nicotinate is a coordination complex formed by the rare-earth metal neodymium (Nd³⁺) and nicotinic acid (niacin, C₆H₅NO₂). Neodymium’s unique electronic configuration and magnetic properties may enhance the compound’s utility in specialized fields, though comprehensive pharmacological or industrial data remain sparse.
Properties
CAS No. |
16512-00-8 |
|---|---|
Molecular Formula |
C18H12N3NdO6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
neodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Nd/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
SMPBKCQWNWTBQU-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |
Other CAS No. |
16512-00-8 |
Synonyms |
Trinicotinic acid neodymium(III) salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chromium(III) Nicotinate
Chromium(III) nicotinate is widely studied for its metabolic and antioxidant effects. In spontaneously hypertensive rats (SHR), chromium nicotinate significantly reduced sucrose-induced hypertension and hepatic lipid peroxidation (measured via thiobarbituric acid reactive substances, TBARS). Notably, chromium nicotinate outperformed other chromium ligands (e.g., picolinate, chloride) in both blood pressure regulation and oxidative stress reduction .
Key Differences from Neodymium Nicotinate :
- Biological Activity : Chromium nicotinate’s efficacy in metabolic regulation is well-documented, whereas this compound’s biological roles are unexplored.
- Thermodynamic Stability: Computational studies indicate that chromium(III) nicotinate forms stable tetrahedral or octahedral complexes, with ligand geometry influencing binding to enzymes like protein tyrosine phosphatase (PTP) .
Cholinium Nicotinate
Cholinium nicotinate, an ionic liquid, demonstrates utility in sustainable extraction processes. In aqueous biphasic systems (ABS), it selectively recovers niacin, caffeine, and taurine from expired energy drinks with >82% efficiency. Its low cytotoxicity and environmental harmlessness contrast with many synthetic solvents .
Key Differences from this compound :
- Ligand Role : In cholinium nicotinate, the nicotinate anion acts as a phase-directing agent, whereas in this compound, the ligand likely serves as a structural stabilizer.
Neodymium Nitrate Complexes
Spectrophotometric studies reveal that neodymium forms stable complexes with nitrate ligands in aqueous solutions, with equilibrium constants and extinction coefficients dependent on temperature and ionic strength .
Key Differences :
- Ligand Affinity : Nitrate ligands are weaker field ligands compared to nicotinate, resulting in lower complex stability.
- Industrial Relevance : Neodymium nitrate is used in optical glass and lasers, while nicotinate derivatives may offer bio-compatible alternatives.
Data Tables
Table 1: Comparative Properties of Nicotinate Complexes
Table 2: Ligand-Metal Interaction Metrics
| Parameter | Chromium(III) Nicotinate | This compound (Theoretical) |
|---|---|---|
| Ionic Radius (Å) | 0.615 (Cr³⁺) | 1.123 (Nd³⁺) |
| Preferred Geometry | Octahedral | Hexagonal or Cubic |
| Binding Energy (kcal/mol) | -12.4 ± 1.2 | Not reported |
Q & A
Q. What are the standard protocols for synthesizing and characterizing neodymium nicotinate?
this compound synthesis typically involves the reaction of neodymium salts (e.g., neodymium chloride or neodymium oxide) with nicotinic acid under controlled pH and temperature conditions. Characterization requires:
- Elemental analysis to confirm stoichiometry .
- Infrared (IR) spectroscopy to identify coordination bonds between neodymium and nicotinate ligands, particularly shifts in carboxylate (COO⁻) and pyridine ring vibrations .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
- X-ray diffraction (XRD) for crystalline structure determination (if applicable).
Note: Reproducibility requires strict control of solvent composition (e.g., ethanol-water ratios) and reaction time, as solvent polarity influences ligand desolvation .
Q. How can researchers ensure the purity and identity of this compound in experimental settings?
- High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy to detect unreacted nicotinic acid or neodymium salts .
- Nuclear magnetic resonance (NMR) for ligand integrity, though paramagnetic neodymium may complicate interpretation .
- Atomic absorption spectroscopy (AAS) to quantify residual neodymium ions in solution .
Best Practice: Include known reference compounds (e.g., neodymium oxide, nicotinic acid) in analytical workflows to validate results .
Advanced Research Questions
Q. What methodological strategies address contradictions in thermodynamic stability data for this compound complexes?
Discrepancies in stability constants (e.g., enthalpy changes) often arise from solvent effects or ligand protonation states. To resolve these:
- Isothermal titration calorimetry (ITC) provides direct measurements of binding thermodynamics in varying solvent systems (e.g., ethanol-water mixtures) .
- Computational modeling (e.g., density functional theory) predicts solvation energy contributions and ligand-metal interactions .
- Comparative studies with analogous lanthanide complexes (e.g., europium nicotinate) isolate neodymium-specific behaviors .
Q. How does this compound interact with biological systems, and how can these interactions be mechanistically studied?
- In vitro transport assays using cell monolayers (e.g., Caco-2 or blood-retinal barrier models) to assess permeability via monocarboxylate transporters (MCTs) .
- Metabolomic profiling (e.g., LC-MS) to track nicotinate incorporation into NAD/NADP pools and downstream lipid metabolism pathways .
- Cytotoxicity assays to evaluate dose-dependent effects, particularly in cancer cell lines, given nicotinate’s role in NAD synthesis and neodymium’s redox activity .
Q. What experimental designs mitigate confounding variables in studying this compound’s role in nicotinamide metabolism?
- Dual-isotope tracing (e.g., ¹⁴C-nicotinate and stable neodymium isotopes) to distinguish host vs. exogenous contributions to NAD synthesis .
- Knockout models (e.g., MCT-deficient cells or organisms) to validate transport mechanisms .
- Time-resolved studies to account for neodymium’s potential interference with enzymatic assays (e.g., NADH dehydrogenases) .
Data Analysis and Interpretation
Q. How should researchers reconcile in vitro and in vivo discrepancies in this compound bioavailability?
- Pharmacokinetic modeling to integrate absorption, distribution, and excretion parameters across species .
- Tissue-specific biodistribution studies using inductively coupled plasma mass spectrometry (ICP-MS) for neodymium quantification .
- Pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to identify metabolic nodes altered by neodymium co-administration .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Non-linear regression (e.g., Hill equation) to model ligand-receptor binding or enzyme inhibition .
- Multivariate analysis (e.g., PCA or PLS-DA) for high-dimensional metabolomic datasets .
- Bayesian hierarchical models to account for batch effects in large-scale replication studies .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in studies involving this compound?
- Institutional Review Board (IRB) approval for human or animal studies, with explicit documentation of neodymium’s toxicity thresholds .
- Open-data practices (e.g., depositing raw spectra, thermograms, and code in public repositories) to enhance reproducibility .
Q. What steps validate the robustness of this compound’s reported bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
